molecular formula C19H21Cl2F2N5O2S2 B12369953 Aneratrigine (hydrochloride)

Aneratrigine (hydrochloride)

Cat. No.: B12369953
M. Wt: 524.4 g/mol
InChI Key: OLAQPWFDLPCZFY-UHFFFAOYSA-N
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Description

Aneratrigine (hydrochloride) is a sodium channel protein type 9 subunit blocker. It is primarily used in research for the prevention or treatment of sodium channel blocker-related diseases, particularly neuropathic pain diseases . The compound is known for its ability to inhibit specific sodium channels, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aneratrigine (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired properties. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific reaction temperatures and times to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of Aneratrigine (hydrochloride) follows stringent protocols to ensure high purity and consistency. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization, filtration, and drying. Quality control measures are implemented at each stage to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Aneratrigine (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Aneratrigine (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study sodium channel blockers and their interactions.

    Biology: Helps in understanding the role of sodium channels in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating neuropathic pain and other sodium channel-related disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

Aneratrigine (hydrochloride) exerts its effects by blocking the sodium channel protein type 9 subunit alpha. This inhibition prevents the influx of sodium ions, which is crucial for the propagation of action potentials in neurons. By blocking these channels, Aneratrigine (hydrochloride) can reduce neuronal excitability and alleviate pain associated with neuropathic conditions .

Comparison with Similar Compounds

    Mexiletine hydrochloride: Another sodium channel blocker used for its antiarrhythmic properties.

    Phenytoin sodium: A voltage-gated sodium channel blocker used in the treatment of epilepsy.

    Flecainide acetate: A class Ic antiarrhythmic agent that inhibits sodium channels.

Uniqueness: Aneratrigine (hydrochloride) is unique in its specific targeting of the sodium channel protein type 9 subunit alpha, making it particularly effective in research related to neuropathic pain. Its specificity and potency distinguish it from other sodium channel blockers, which may have broader or different targets .

Properties

Molecular Formula

C19H21Cl2F2N5O2S2

Molecular Weight

524.4 g/mol

IUPAC Name

5-chloro-2-fluoro-4-[4-fluoro-2-[methyl-[2-(methylamino)ethyl]amino]anilino]-N-(1,3-thiazol-4-yl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C19H20ClF2N5O2S2.ClH/c1-23-5-6-27(2)17-7-12(21)3-4-15(17)25-16-9-14(22)18(8-13(16)20)31(28,29)26-19-10-30-11-24-19;/h3-4,7-11,23,25-26H,5-6H2,1-2H3;1H

InChI Key

OLAQPWFDLPCZFY-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C1=C(C=CC(=C1)F)NC2=CC(=C(C=C2Cl)S(=O)(=O)NC3=CSC=N3)F.Cl

Origin of Product

United States

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